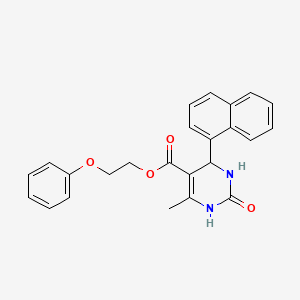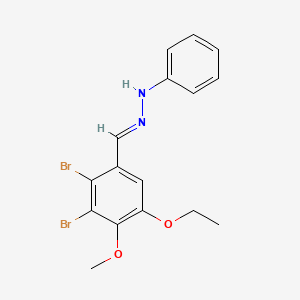![molecular formula C21H13ClN2O4 B10897146 4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10897146.png)
4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({(E)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furyl Ring: Starting with a chlorophenyl derivative, the furyl ring can be synthesized through a series of cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or addition reactions.
Coupling Reactions: The final step involves coupling the furyl-cyano intermediate with a benzoic acid derivative under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furyl ring or the benzoic acid moiety.
Reduction: Reduction reactions could target the cyano group, converting it to an amine or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with specific characteristics.
Mecanismo De Acción
The mechanism of action of 4-({(E)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({(E)-3-[5-(3-BROMOPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID
- 4-({(E)-3-[5-(3-METHOXYPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID
Uniqueness
The uniqueness of 4-({(E)-3-[5-(3-CHLOROPHENYL)-2-FURYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity due to the presence of the chlorophenyl group.
Propiedades
Fórmula molecular |
C21H13ClN2O4 |
|---|---|
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
4-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H13ClN2O4/c22-16-3-1-2-14(10-16)19-9-8-18(28-19)11-15(12-23)20(25)24-17-6-4-13(5-7-17)21(26)27/h1-11H,(H,24,25)(H,26,27)/b15-11+ |
Clave InChI |
XIIORZHVPSKCRJ-RVDMUPIBSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-Amino-6-[2-(4-methoxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B10897063.png)


![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10897079.png)
![2-(cyclohex-1-en-1-yl)-N-[(2E)-3-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B10897083.png)
![5-(4-bromophenyl)-1-{2-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10897086.png)
![2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897091.png)
![2-[(2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B10897096.png)
![2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897099.png)


![3-(3,4-dihydroxyphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide](/img/structure/B10897109.png)

![2-(2-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10897151.png)
